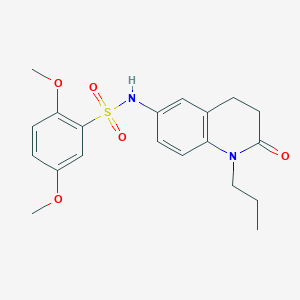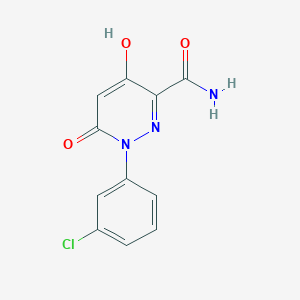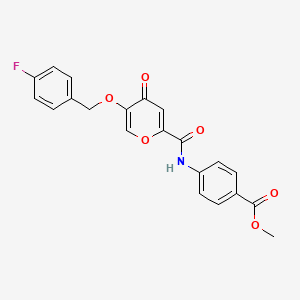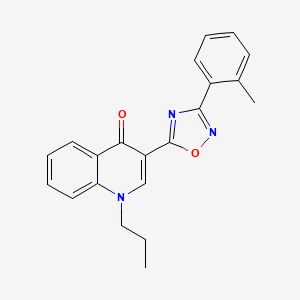
1-propyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from readily available precursors. For example, Nandeshwarappa et al. (2020) described the synthesis of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-2H-selenopyrano[2,3-b]quinolin-2-ones, which shares a similar synthetic route that could be applicable to our compound of interest. These compounds were prepared using a protocol involving the reaction with chloroacetone in the presence of dimethylformamide as a solvent and anhydrous potassium carbonate as a base, indicating the utility of such methodologies in synthesizing complex heterocycles (Nandeshwarappa et al., 2020).
Molecular Structure Analysis
The molecular and crystal structure of related compounds, such as the synthesis of potential antimicrobial and antiviral drugs described by Vaksler et al. (2023), helps in understanding the spatial arrangement and bonding in these molecules. These analyses often involve X-ray crystallography, which provides detailed information on the molecular geometry and electron distribution, crucial for understanding the reactivity and properties of such compounds (Vaksler et al., 2023).
Chemical Reactions and Properties
Compounds with the 1,3,4-oxadiazole moiety, similar to our compound of interest, exhibit a range of chemical reactions due to the presence of reactive functional groups. For instance, the reaction mechanisms involving nucleophilic substitution or cyclization are common in synthesizing such heterocycles, indicating the versatility and reactivity of the oxadiazole ring. Studies by Desai and Dodiya (2011) and others have shown that these compounds can undergo various chemical transformations, leading to a wide range of derivatives with different biological activities (Desai & Dodiya, 2011).
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
1-Propyl-3-(3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, as part of the oxadiazole and quinoline derivatives, has been explored for its potential in anticancer therapy. Compounds within this class have been synthesized and assessed for their cytotoxic effects against various cancer cell lines. For instance, some derivatives have shown notable cytotoxicity in breast adenocarcinoma cells, indicating their potential as anticancer agents. The mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This pathway is crucial for cancer cell proliferation, and its disruption is a targeted approach in cancer therapy (Kamath, Sunil, & Ajees, 2016).
Antimicrobial and Antiprotozoal Properties
The antimicrobial and antiprotozoal activities of quinoline-oxadiazole hybrids have been extensively studied, showing promising results against a variety of pathogens. These compounds have demonstrated significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities in both in vitro and in vivo models. The structural features of these molecules, including the oxadiazole ring, play a crucial role in their bioactivity, providing a framework for developing new antimicrobial agents (Patel et al., 2017).
Propriétés
IUPAC Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-3-12-24-13-17(19(25)16-10-6-7-11-18(16)24)21-22-20(23-26-21)15-9-5-4-8-14(15)2/h4-11,13H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUSBZNIKLLMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


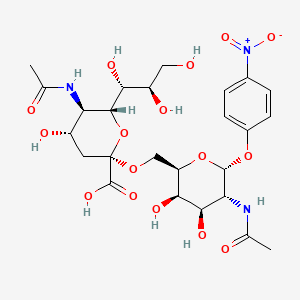
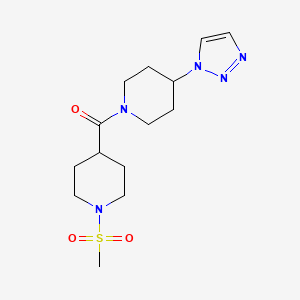
![1-(6-phenoxypyrimidin-4-yl)-N-[4-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2480636.png)
![2-(4-Chlorobenzyl)-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2480637.png)

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2480639.png)
![N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2480640.png)
